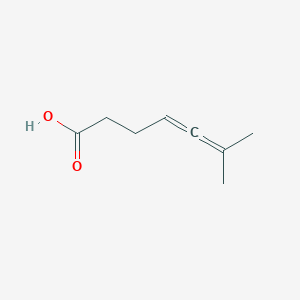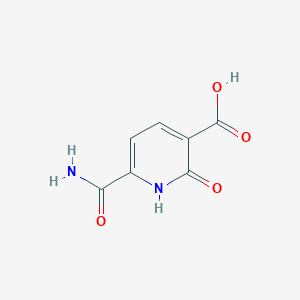
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a functionalized pyridine derivative. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically include heating in an organic solvent in the presence of water for 1–5 minutes, followed by hydrolysis in 40% aqueous sodium hydroxide for 5–6 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of the compound in significant yields .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions .
Common Reagents and Conditions:
Hydrolysis: Typically involves heating in aqueous sodium hydroxide.
Substitution: Reactions with alkyl halides can lead to the formation of sulfides.
Condensation: Reactions with formaldehyde and enamines to form new derivatives.
Major Products:
Hydrolysis: Produces 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids.
Substitution: Produces sulfides.
Condensation: Produces new 4-unsubstituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist for formyl peptide receptors and an antagonist for adenosine A2B receptors . It also inhibits various kinases, including monopolar spindle 1 (MPS1) and Aurora kinase . These interactions lead to its biological activities, such as anti-inflammatory and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,2-dihydropyridine-3-carboxamide: Shares a similar pyridine structure and exhibits biological activities.
2-Oxo-1,2-dihydropyridine-4-carboxylic acid: Known for its potential as a small molecule cyclic urea activator.
Eigenschaften
Molekularformel |
C7H6N2O4 |
|---|---|
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
6-carbamoyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5(10)4-2-1-3(7(12)13)6(11)9-4/h1-2H,(H2,8,10)(H,9,11)(H,12,13) |
InChI-Schlüssel |
RZHXHUCCOWNPEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)

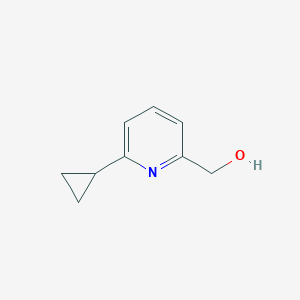
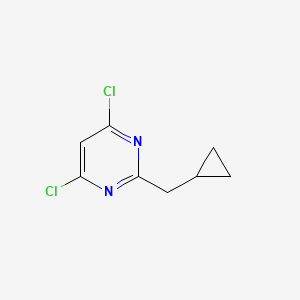

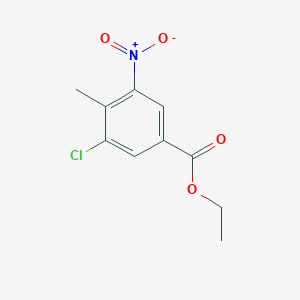



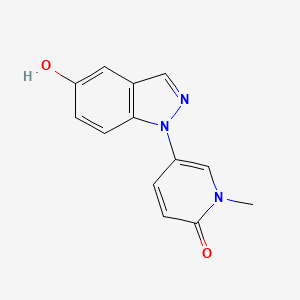
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)


